molecular formula C7H11N3O2 B13329569 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13329569
M. Wt: 169.18 g/mol
InChI Key: OQPOUNLYXQBNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with suitable reagents under controlled conditions. One common method involves the reaction of 4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with ammonia or an amine source to introduce the amino group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-4-ethyl-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-3-4-5(7(11)12)9-10(2)6(4)8/h3,8H2,1-2H3,(H,11,12)

InChI Key

OQPOUNLYXQBNGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(=O)O)C)N

Origin of Product

United States

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